5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE typically involves the reaction of 5,7-dihydroxy-4-phenyl-2H-chromen-2-one with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5,7-bis[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 5,7-bis[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of chlorobenzyl groups, which confer distinct chemical and biological properties compared to other chromen-2-one derivatives .
Properties
Molecular Formula |
C29H20Cl2O4 |
---|---|
Molecular Weight |
503.4g/mol |
IUPAC Name |
5,7-bis[(2-chlorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H20Cl2O4/c30-24-12-6-4-10-20(24)17-33-22-14-26(34-18-21-11-5-7-13-25(21)31)29-23(19-8-2-1-3-9-19)16-28(32)35-27(29)15-22/h1-16H,17-18H2 |
InChI Key |
CXUIBPDFWBNEEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC4=CC=CC=C4Cl)OCC5=CC=CC=C5Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC4=CC=CC=C4Cl)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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